

# Imibenconazole: A Technical Guide to its Discovery, Development, and Mechanism of Action

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## Compound of Interest

Compound Name: *Imibenconazole*

Cat. No.: *B1207236*

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## Abstract

**Imibenconazole** is a broad-spectrum triazole fungicide developed by Hokko Chemical Industry Co., Ltd. Introduced in 1994, it has become a significant tool in the management of a variety of fungal diseases in fruit, vegetable, and ornamental crops. Its efficacy stems from its targeted inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes. This technical guide provides a comprehensive overview of the discovery, development, and fungicidal properties of **Imibenconazole**, including its physicochemical characteristics, mode of action, synthesis, and toxicological profile. Detailed experimental protocols and quantitative data are presented to offer a complete resource for research and drug development professionals.

## Introduction: The Rise of Triazole Fungicides and the Emergence of Imibenconazole

The development of systemic fungicides in the mid-20th century revolutionized crop protection. Among these, the triazole class of fungicides, first introduced in the 1970s, marked a significant advancement due to their broad-spectrum activity and systemic properties, allowing for both preventative and curative disease control. These compounds act as demethylation inhibitors (DMIs), targeting the C14-demethylase enzyme involved in ergosterol biosynthesis.

In this context of continuous innovation, Hokko Chemical Industry Co., Ltd. of Japan developed **Imibenconazole**, introducing it in 1994. **Imibenconazole** provided a new tool for controlling economically important fungal pathogens such as scab, powdery mildew, and various leaf spot diseases.

## Physicochemical and Toxicological Profile of Imibenconazole

A thorough understanding of the chemical and toxicological properties of a fungicide is paramount for its safe and effective use.

### Physicochemical Properties

**Imibenconazole** is a crystalline solid with the chemical name S-4-chlorobenzyl N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidothioate.[1] Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	C <sub>17</sub> H <sub>13</sub> Cl <sub>3</sub> N <sub>4</sub> S	[1]
Molecular Weight	411.7 g/mol	[1]
Appearance	Pale yellow crystals	[2]
Melting Point	89.5 - 90.5 °C	
Vapor Pressure	1.1 x 10 <sup>-4</sup> mPa (20 °C)	
Solubility in Water	1.8 mg/L (20 °C)	
Solubility in Organic Solvents (g/L at 20°C)		
n-Heptane	2.9	
Xylene	250	
Methanol	120	
Acetone	>500	
Ethyl Acetate	>500	
Dichloromethane	>500	
Octanol-Water Partition Coefficient (log K <sub>ow</sub> )	4.9 (20 °C)	

## Toxicological Data

The toxicological profile of **Imibenconazole** has been evaluated in various studies to assess its potential risk to non-target organisms.

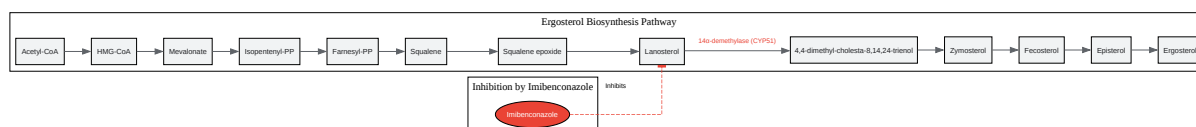
Test	Organism	Result	Reference
Acute Oral LD <sub>50</sub>	Rat (male)	2800 mg/kg	
Rat (female)	3000 mg/kg		
Mouse (male)	>5000 mg/kg		
Mouse (female)	>5000 mg/kg		
Acute Dermal LD <sub>50</sub>	Rat (male/female)	>2000 mg/kg	
Acute Inhalation LC <sub>50</sub> (4h)	Rat (male/female)	>2.1 mg/L	
Fish Toxicity LC <sub>50</sub> (96h)	Rainbow Trout	1.1 mg/L	
Daphnia Toxicity EC <sub>50</sub> (48h)	Daphnia magna	2.4 mg/L	
Algae Toxicity EbC <sub>50</sub> (72h)	Selenastrum capricornutum	1.8 mg/L	

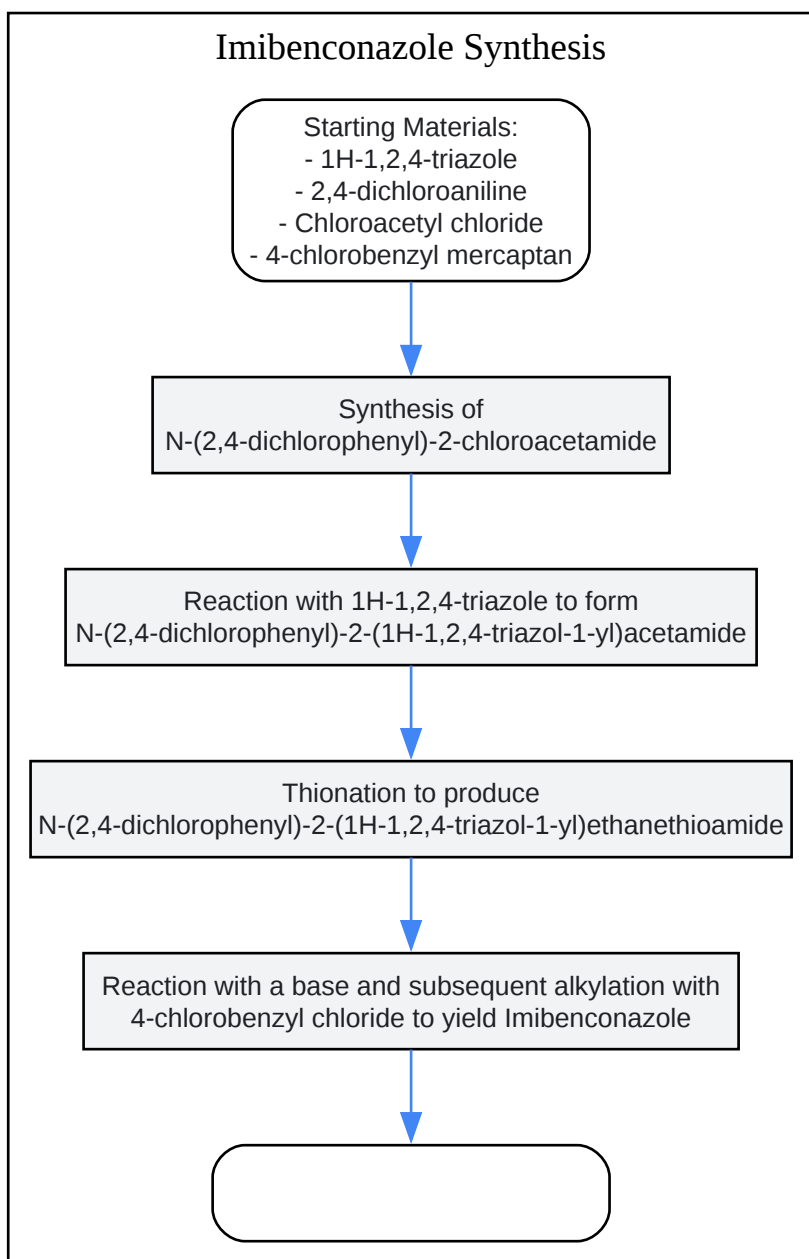
## Mode of Action: Inhibition of Ergosterol Biosynthesis

**Imibenconazole's** fungicidal activity is attributed to its specific inhibition of the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

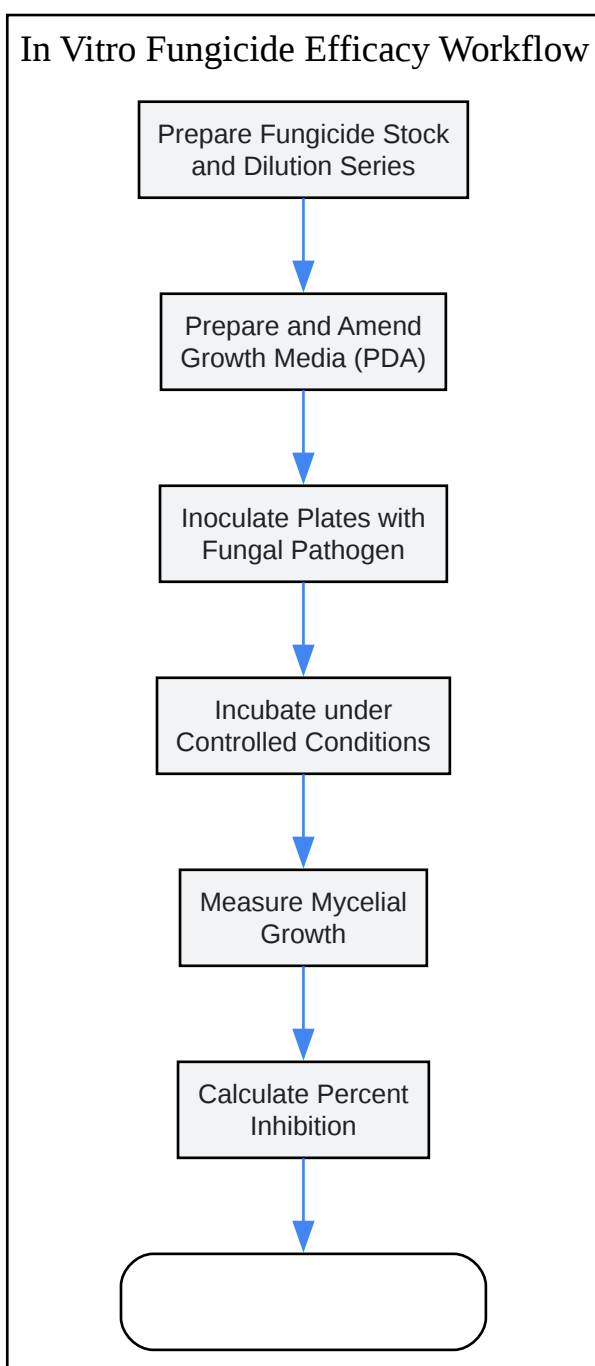
**Imibenconazole** targets and inhibits the enzyme lanosterol 14 $\alpha$ -demethylase (CYP51), a cytochrome P450 monooxygenase. This enzyme catalyzes the removal of the 14 $\alpha$ -methyl group from lanosterol, a key step in the conversion of lanosterol to ergosterol. The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic 14 $\alpha$ -methylated sterol precursors within the fungal cell. This disruption of sterol biosynthesis ultimately compromises the fungal cell membrane, leading to the cessation of fungal growth and development.

Signaling Pathway: Ergosterol Biosynthesis and the Site of **Imibenconazole** Inhibition





## In Vitro Fungicide Efficacy Workflow



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## References

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